molecular formula C6H10O2 B3057540 1,4-Dioxane, 2-ethenyl- CAS No. 823-08-5

1,4-Dioxane, 2-ethenyl-

Cat. No. B3057540
CAS RN: 823-08-5
M. Wt: 114.14 g/mol
InChI Key: WJCCNRRUTSLHLJ-UHFFFAOYSA-N
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Description

1,4-Dioxane is a heterocyclic organic compound classified as an ether. It appears as a colorless liquid with a faint sweet odor similar to that of diethyl ether. The compound is often referred to simply as dioxane , as the other dioxane isomers (1,2- and 1,3-) are rarely encountered .


Synthesis Analysis

The synthesis of 1,4-dioxane involves various methods, including ring-closure reactions . One common approach is the acid-catalyzed cyclization of diethylene glycol . Additionally, it can be prepared by reacting ethylene glycol with acetic acid under specific conditions .


Molecular Structure Analysis

The molecular formula of 1,4-dioxane is C4H8O2 , and its molar mass is approximately 88.1 g/mol . The chemical structure consists of a six-membered ring containing two oxygen atoms. The IUPAC name for this compound is 1,4-dioxacyclohexane .


Physical And Chemical Properties Analysis

  • Explosive Limits : 2.0–22%

Safety and Hazards

  • Precautionary Statements : Various safety precautions are recommended when handling this compound .

Future Directions

Research on 1,4-dioxane continues to explore its applications, environmental impact, and potential alternatives. Future studies may focus on developing safer solvents or understanding its long-term effects .

properties

IUPAC Name

2-ethenyl-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6-5-7-3-4-8-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCCNRRUTSLHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553654
Record name 2-Ethenyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenyl-1,4-dioxane

CAS RN

823-08-5
Record name 2-Ethenyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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